![molecular formula C19H24N2O3S B4068782 N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B4068782.png)
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as MMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MMPP belongs to the class of protease inhibitors and has been found to exhibit promising results in the treatment of various diseases.
Mechanism of Action
MMPP inhibits the activity of proteases by binding to the active site of the enzyme, thereby preventing the substrate from binding. Proteases play a crucial role in the progression of various diseases, and their inhibition by MMPP can potentially slow down or even halt the progression of these diseases.
Biochemical and Physiological Effects:
MMPP has been found to exhibit various biochemical and physiological effects. MMPP has been found to inhibit the activity of proteases, which can potentially slow down the progression of diseases such as cancer, HIV, and Alzheimer's disease. MMPP has also been found to exhibit anti-inflammatory and antioxidant properties, which can potentially reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
MMPP has several advantages for lab experiments. MMPP is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. MMPP is also stable under various conditions, making it suitable for long-term storage. However, MMPP also has some limitations for lab experiments. MMPP is a relatively new compound, and its properties and potential side effects are not fully understood. MMPP also requires further research to determine its optimal dosage and administration route.
Future Directions
There are several future directions for MMPP research. MMPP can be further studied for its potential therapeutic properties in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease. MMPP can also be further studied for its anti-inflammatory and antioxidant properties. Further research is also required to determine the optimal dosage and administration route of MMPP. Additionally, MMPP can be further modified to improve its properties and reduce potential side effects.
Conclusion:
In conclusion, MMPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MMPP has been found to inhibit the activity of proteases, exhibit anti-inflammatory and antioxidant properties, and has several advantages for lab experiments. However, further research is required to fully understand the properties and potential side effects of MMPP. MMPP has several future directions for research, and its potential therapeutic properties make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
MMPP has been extensively studied for its potential therapeutic properties in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease. MMPP has been found to inhibit the activity of proteases, which are enzymes that play a crucial role in the progression of these diseases. MMPP has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammation-related diseases.
properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-11-14(2)18(15(3)12-13)20-19(22)16(4)21(25(5,23)24)17-9-7-6-8-10-17/h6-12,16H,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXKLHFVYVOECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-phenyl-N-(2,4,6-trimethylphenyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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